molecular formula C29H28N4O6S B2535826 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 689772-57-4

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2535826
CAS No.: 689772-57-4
M. Wt: 560.63
InChI Key: KIBUZUGDYQCFTL-UHFFFAOYSA-N
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Description

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a quinazolinone core, a benzodioxole moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or similar reagents under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the alkylation of the quinazolinone core with a benzodioxole derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated quinazolinone intermediate reacts with morpholine.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the quinazolinone intermediate with a thiol derivative, followed by acylation with 2-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the benzodioxole moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the morpholine ring or the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the quinazolinone core or benzodioxole moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving quinazolinone derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzodioxole moiety may enhance the compound’s binding affinity and specificity, while the morpholine ring can improve its solubility and pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to its combination of a quinazolinone core, a benzodioxole moiety, and a morpholine ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6S/c1-36-24-5-3-2-4-23(24)30-27(34)17-40-29-31-22-8-7-20(32-10-12-37-13-11-32)15-21(22)28(35)33(29)16-19-6-9-25-26(14-19)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBUZUGDYQCFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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